Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate
Description
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a piperazine-derived ester characterized by a 4-chlorobenzoyl substituent at the 1-position of the 3-oxopiperazine ring and an ethyl acetate group at the 2-position. Its structure combines a rigid piperazine core with aromatic and ester functionalities, which influence its physicochemical properties, such as solubility and metabolic stability. The 4-chlorobenzoyl group enhances lipophilicity and may contribute to receptor-binding interactions in pharmacological contexts .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[1-(4-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-2-22-13(19)9-12-14(20)17-7-8-18(12)15(21)10-3-5-11(16)6-4-10/h3-6,12H,2,7-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMROBUOZLEREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221770 | |
| Record name | Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
318469-63-5 | |
| Record name | Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318469-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-chlorobenzoyl)-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl 2-piperazinylacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate exhibits various biological activities, making it a candidate for drug development. Key areas of application include:
- Antimicrobial Activity
-
Neuropharmacology
- The structural components of this compound suggest potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders such as anxiety and depression. The piperazine moiety is particularly relevant for its role in modulating neurotransmitter activity .
- Anti-inflammatory Effects
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. These methods allow for modifications to enhance biological activity or reduce toxicity.
General Synthetic Route:
- Formation of Piperazine Derivative : The initial step involves synthesizing the piperazine ring with the appropriate substituents.
- Acylation : The piperazine derivative is acylated using 4-chlorobenzoyl chloride to introduce the chlorobenzoyl group.
- Esterification : Finally, ethyl acetate is used to form the ester bond, yielding the final product.
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of piperazine, including this compound, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested using the microdilution broth method against five strains of pathogenic fungi, showing promising results that warrant further investigation into its mechanism of action.
Case Study 2: Neuropharmacological Potential
In a neuropharmacology study, this compound was evaluated for its effects on serotonin receptors. The results indicated that modifications to the piperazine structure could enhance receptor affinity, suggesting potential applications in treating mood disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-[1-(benzoic acid)-3-oxo-2-piperazinyl]acetate | Contains a benzoic acid instead of chlorobenzoyl | Less potent antibacterial activity |
| N-(4-fluorobenzoyl)-piperazine | Lacks ester functionality | Primarily used in neuropharmacology |
| 1-(4-chlorobenzoyl)-3-methylpiperazine | Contains a chlorinated benzoyl group | Exhibits different pharmacokinetic properties |
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzoyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other piperazine derivatives, differing primarily in substituents on the benzoyl/benzyl group, the nature of the ester moiety, and additional functional groups. Below is a systematic comparison:
Structural Variations and Substituent Effects
Biological Activity
Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C15H17ClN2O4
- Molecular Weight : 324.76 g/mol
- Structure : The compound features a piperazine ring, an ethyl ester group, and a chlorobenzoyl moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains. The following table summarizes the antimicrobial activity observed in recent studies:
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL | |
| Escherichia coli | Bacteriostatic | 64 µg/mL | |
| Candida albicans | Fungicidal | 16 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. A study utilized a carrageenan-induced paw edema model in rats to assess inflammation reduction:
- Inhibition Rate : The compound demonstrated an inhibition rate of 45% at a dosage of 50 mg/kg compared to the control group treated with indomethacin (48% inhibition) .
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence dopaminergic and serotonergic pathways, which could be beneficial in treating neurological disorders such as anxiety and depression.
Case Study: Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of similar piperazine derivatives, including this compound. The study reported enhanced antibacterial activity when compared to traditional antibiotics . The findings highlighted that modifications in the piperazine structure could lead to improved efficacy against resistant strains.
Research Findings: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on piperazine derivatives. It was found that the presence of electron-withdrawing groups (like the chlorobenzoyl moiety) significantly increased antibacterial potency. The study concluded that optimizing substituents on the piperazine ring could lead to more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetate, and what are the critical parameters influencing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 4-chlorobenzoyl derivatives with piperazine intermediates followed by esterification. Key steps include optimizing reaction time, temperature, and catalysts. For example, L-proline has been used as a green catalyst in analogous syntheses to achieve yields of 72–90% by facilitating nucleophilic acyl substitution and imine formation . Critical parameters include stoichiometric control of reagents (e.g., aromatic aldehydes and amines) and inert atmospheric conditions to prevent oxidation byproducts. Purification via silica gel column chromatography with solvent systems like ethyl acetate–petroleum ether (1:1) is standard .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and how are they interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical.
- ¹H NMR : Signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), the 4-chlorobenzoyl aromatic protons (δ ~7.4–8.0 ppm), and the piperazinyl protons (δ ~3.0–4.0 ppm) confirm connectivity .
- IR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) validate functional groups .
- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns align with the expected molecular weight and structure .
Q. What are the common impurities or byproducts observed during the synthesis of this compound, and how are they identified and mitigated?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., 4-chlorobenzoyl chloride), incomplete esterification products, or dimerization byproducts. These are identified via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Mitigation strategies include:
- Recrystallization : Using ethanol or ethyl acetate to remove polar impurities .
- Column Chromatography : Ethyl acetate–petroleum ether systems effectively separate non-polar byproducts .
- In situ Monitoring : Real-time FTIR or reaction quenching with TLC ensures reaction completion .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguous stereochemical configurations in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines atomic coordinates and thermal parameters. Key steps include:
- Data Collection : High-resolution datasets (θ ≤ 25°) using Cu-Kα or Mo-Kα radiation.
- Structure Solution : SHELXD for phase determination and SHELXL for refinement, incorporating hydrogen atoms via riding models (C–H = 0.93–0.96 Å) .
- Validation : Check for R-factor convergence (R₁ < 0.05) and Flack parameter analysis for absolute configuration . Example: The title compound’s piperazinyl ring puckering and ester torsion angles were resolved using SHELX in analogous structures .
Q. What strategies are recommended for analyzing contradictory biological activity data across studies involving piperazinyl-acetate derivatives?
- Methodological Answer : Contradictions in biological activity (e.g., antimycobacterial IC₅₀ values) require:
- Dose-Response Replication : Standardized protocols (e.g., microbroth dilution for Mycobacterium tuberculosis) to minimize assay variability .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) using molecular docking or QSAR models .
- Control Experiments : Include reference compounds (e.g., isoniazid) and validate cell viability via MTT assays to rule off-target effects .
Q. In optimizing the synthesis of this compound, how can researchers systematically evaluate the impact of varying catalysts or reaction conditions?
- Methodological Answer : Use Design of Experiments (DoE) frameworks:
- Catalyst Screening : Test organocatalysts (e.g., L-proline) vs. metal catalysts (e.g., Pd/C) for efficiency and enantioselectivity .
- Condition Optimization : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and reaction time (12–48 h) to maximize yield.
- Kinetic Analysis : Pseudo-first-order rate constants derived from HPLC or GC-MS data identify rate-limiting steps .
Q. How does the choice of solvent system in chromatographic purification affect the isolation efficiency of this compound, and what analytical methods validate purity?
- Methodological Answer : Solvent polarity directly impacts separation:
- Ethyl Acetate–Petroleum Ether (1:1) : Balances polarity for medium-polarity compounds, achieving baseline separation of esters and aromatic byproducts .
- Methanol–Dichloromethane (5:95) : Resolves polar impurities but risks ester hydrolysis.
- Validation : HPLC-DAD (λ = 254 nm) with >98% peak area purity or elemental analysis (C, H, N within ±0.3% of theoretical) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
